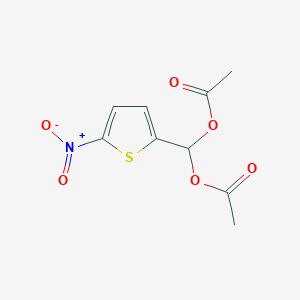
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of the proteasome, a protein complex that is essential for the survival of cancer cells. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemische Und Physiologische Effekte
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to improve cognitive function and memory. 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile research, including the development of new synthetic methods for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives for potential drug development.
Synthesemethoden
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile can be synthesized through a multistep reaction process, which involves the conversion of 3-(Trifluoromethyl)aniline to 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile. The reaction process starts with the nitration of 3-(Trifluoromethyl)aniline to form 3-(Trifluoromethyl)-2-nitroaniline, which is then reduced to 3-(Trifluoromethyl)-2-aminophenylamine. The final step involves the reaction of 3-(Trifluoromethyl)-2-aminophenylamine with benzonitrile to form 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile.
Wissenschaftliche Forschungsanwendungen
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In organic synthesis, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a versatile reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
13481-62-4 |
|---|---|
Produktname |
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile |
Molekularformel |
C14H9F3N2 |
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,19H |
InChI-Schlüssel |
ZWADFWPVXXWOEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
Synonyme |
2-(3-TRIFLUOROMETHYL-PHENYLAMINO)-BENZONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)







